molecular formula C24H24N2O3 B11355660 [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](3,5,6-trimethyl-1-benzofuran-2-yl)methanone

[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl](3,5,6-trimethyl-1-benzofuran-2-yl)methanone

Cat. No.: B11355660
M. Wt: 388.5 g/mol
InChI Key: XDADSDWXRSAXSP-UHFFFAOYSA-N
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Description

2-[1-(3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE is a complex organic compound that features a benzofuran and benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE typically involves multi-step organic reactions. One common approach is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The benzoxazole moiety can be synthesized through the cyclization of o-aminophenols with carboxylic acids or their derivatives . The piperidine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The benzofuran and benzoxazole rings can be oxidized under specific conditions to form quinone-like structures.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups attached to the aromatic rings or the piperidine moiety.

Scientific Research Applications

2-[1-(3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3,5,6-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOXAZOLE is unique due to the combination of the benzofuran and benzoxazole moieties with a piperidine ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(3,5,6-trimethyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C24H24N2O3/c1-14-12-18-16(3)22(28-21(18)13-15(14)2)24(27)26-10-8-17(9-11-26)23-25-19-6-4-5-7-20(19)29-23/h4-7,12-13,17H,8-11H2,1-3H3

InChI Key

XDADSDWXRSAXSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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